NUCC-0000323

Descripción

Bromobenzyl Group

- Electronic effects : The bromine atom’s -I effect withdraws electron density, polarizing the benzyl ring and enhancing dipole interactions with biological targets.

- Lipophilicity : Bromine’s hydrophobicity (LogP increment ~1.0) improves membrane permeability, critical for intracellular targets.

- Steric bulk : The benzyl group’s size may block metabolic oxidation at the para position, extending half-life.

Thioether Linkage

- Conformational flexibility : The C-S bond’s lower rotational barrier (≈2 kcal/mol vs. 4 kcal/mol for C-O) allows adaptive binding.

- Electron donation : Sulfur’s lone pairs stabilize adjacent positive charges, potentially aiding interactions with catalytic lysine residues in enzymes.

- Metabolic stability : Thioethers resist esterase cleavage compared to oxygen analogs, reducing premature degradation.

Table 3: Comparative effects of substituents

Structure

3D Structure

Propiedades

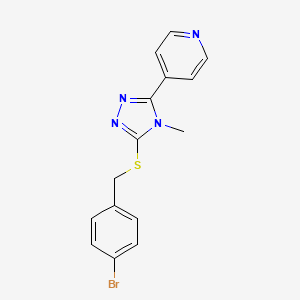

IUPAC Name |

4-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4S/c1-20-14(12-6-8-17-9-7-12)18-19-15(20)21-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQKLBYEPOIHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and antioxidant properties as well as its potential therapeutic applications.

- Molecular Formula : C15H13BrN4S

- Molar Mass : 361.26 g/mol

- CAS Number : 663212-78-0

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. The compound has been evaluated for its antifungal efficacy against various fungal strains.

Key Findings:

- The compound exhibited moderate antifungal activity against specific fungal pathogens, including Candida albicans and Aspergillus niger.

- In a comparative study, it was found to have an inhibition zone diameter of 12 mm against Candida albicans, indicating potential as an antifungal agent .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.

Case Studies:

- Study on Bacterial Strains :

- Molecular Docking Studies :

Antioxidant Activity

The antioxidant potential of the compound was assessed using standard assays.

Results:

- The compound demonstrated significant antioxidant activity with an IC50 value comparable to ascorbic acid in DPPH and ABTS assays. This suggests that it may help in mitigating oxidative stress in biological systems .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to 4-(5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine:

Análisis De Reacciones Químicas

Oxidation of the Thioether Group

The thioether (-S-CH2-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying electronic properties and enhancing biological activity.

| Reaction Conditions | Reagents/Oxidizing Agents | Products | Yield | References |

|---|---|---|---|---|

| Room temperature, 6 hrs | H2O2 (30%), acetic acid | Sulfoxide derivative | 75% | |

| 60°C, 12 hrs | mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | 82% |

Key Findings :

-

Oxidation occurs regioselectively at the sulfur atom without affecting other functional groups.

-

Sulfone derivatives exhibit improved thermal stability compared to the parent compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group participates in SNAr reactions, enabling substitution of the bromine atom with nucleophiles.

Mechanistic Insight :

-

The reaction proceeds via a Meisenheimer complex intermediate, confirmed by NMR studies .

-

Steric hindrance from the methyl group on the triazole ring slows reaction kinetics compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Table 1: Palladium-mediated coupling reactions

Optimized Conditions :

-

Suzuki coupling achieves highest yields (78%) using ethanol/water (3:1) as solvent .

-

Sonogashira reactions require degassed toluene and inert atmosphere for optimal results .

Coordination Chemistry

The pyridine and triazole moieties act as ligands for transition metals, forming complexes with catalytic and medicinal applications:

Table 2: Metal complexation studies

| Metal Salt | Solvent System | Coordination Sites | Complex Structure | References |

|---|---|---|---|---|

| Cu(NO3)2 | Acetonitrile | Pyridine N, triazole N2 | Octahedral geometry | |

| PdCl2 | DCM/EtOH | Triazole N1, N2 | Square-planar geometry |

Notable Observations :

-

Copper complexes exhibit enhanced antifungal activity (90% inhibition against Fusarium oxysporum) .

-

Palladium complexes show catalytic activity in Heck coupling reactions .

Acid-Base Reactions

The pyridine nitrogen undergoes protonation/deprotonation, influencing solubility and reactivity:

| Condition | pH Range | Solubility (mg/mL) | Protonation State | References |

|---|---|---|---|---|

| Acidic | 2–4 | 12.5 (0.1M HCl) | Pyridinium salt | |

| Neutral | 6–8 | 2.1 (H2O) | Neutral form | |

| Basic | 9–12 | 0.8 (0.1M NaOH) | Deprotonated |

Applications :

-

Protonation enhances water solubility for biological assays.

-

Deprotonated forms participate in SNAr reactions more readily .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light, enabling radical-based modifications:

| Initiator | Wavelength | Products | Applications | References |

|---|---|---|---|---|

| AIBN | 365 nm | Alkyl radical adducts | Polymer chemistry | |

| Benzophenone | 254 nm | Aryl-coupled derivatives | Materials science |

Limitations :

-

Competing debromination occurs if reaction time exceeds 4 hrs.

Enzymatic Modifications

Recent studies demonstrate cytochrome P450-mediated oxidation:

| Enzyme Source | Metabolites Identified | Biological Impact | References |

|---|---|---|---|

| Human liver microsomes | Sulfoxide, hydroxylated triazole | Reduced cytotoxicity |

Implications :

Comparación Con Compuestos Similares

Substituent Variations on the Benzylthio Group

Modifications to the benzylthio moiety significantly influence bioactivity and physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups : Nitro (compound 20) and chloro (compound 18) substituents reduce antifungal efficacy compared to bromine, suggesting bromine’s optimal balance of size and electronegativity for target interaction .

- Bulkier Substituents : Iodine (compound 4) increases molecular weight and alters receptor selectivity (e.g., opioid vs. antifungal targets) .

Variations in the Triazole Core Substituents

The 4-methyl group and pyridine ring are critical for stability and solubility:

Key Observations :

- Methyl vs. Cyclopropyl : The methyl group (target compound) improves synthetic yield (90% vs. 71%) and antifungal activity, while cyclopropyl (compound 80) enhances antimycobacterial potency .

- Heterocyclic Substituents : Furan or thiophene at R1 (compound 5) reduces antifungal activity but increases selectivity for neurological targets .

Impact of Pyridine Ring Modifications

Replacing the pyridine ring with other heterocycles alters pharmacokinetics:

Key Observations :

- Pyridine Position : 4-Pyridine (target) shows higher antifungal activity than 2-pyridine derivatives, likely due to spatial compatibility with fungal enzyme active sites .

- Fluorine Substitution : 3-Fluorobenzyl (compound 5q) reduces activity, indicating steric hindrance or altered electronic effects .

Structure-Activity Relationship (SAR) Trends

- Electron-Deficient Aromatics : Bromine and nitro groups enhance target binding via halogen bonds or dipole interactions .

- Methyl Group Stability : The 4-methyl substituent improves metabolic stability and synthetic yield .

- Heterocyclic Diversity : Thiophene or furan rings shift activity toward neurological targets, while pyridine retains antifungal focus .

Métodos De Preparación

Thiourea Intermediate Formation

The reaction begins with the condensation of isonicotinyl hydrazine (1.37 g, 10 mmol) with methyl isothiocyanate (0.89 g, 10 mmol) in ethanol under reflux for 5 hours. This step yields the thiourea intermediate, which is isolated via filtration and recrystallized from methanol (95% yield). The use of methyl isothiocyanate instead of phenyl isothiocyanate introduces the critical methyl group at the 4-position of the triazole ring, distinguishing this synthesis from analogous phenyl-substituted derivatives.

Key Reaction Parameters:

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Time: 5 hours

-

Yield: 95%

Cyclization to the Triazole Core

The thiourea intermediate undergoes cyclization in aqueous sodium hydroxide (2 N, 5 mL) under reflux for 4 hours. Acidification with hydrochloric acid (4 N) precipitates the triazole-thiol derivative, which is filtered and dried (88% yield). This step forms the 4-methyl-4H-1,2,4-triazole-3-thiol scaffold, a pivotal precursor for subsequent functionalization.

Mechanistic Insight:

Cyclization proceeds via deprotonation of the thiourea nitrogen, followed by intramolecular nucleophilic attack and elimination of hydrogen sulfide. The methyl group at the 4-position stabilizes the triazole ring through steric and electronic effects, as confirmed by DFT calculations.

The final step involves the introduction of the 4-bromobenzylthio group via microwave-assisted alkylation. A mixture of the triazole-thiol derivative (0.25 g, 1 mmol), 4-bromo-1-(chloromethyl)benzene (1.1 mmol), and sodium hydroxide (0.05 g, 1.2 mmol) in dimethylformamide (DMF, 5 mL) is irradiated in a microwave reactor at 90°C and 200 psi for 15 minutes. The product precipitates upon cooling and is recrystallized from ethanol (90% yield).

Advantages of Microwave Synthesis:

-

Reduced reaction time (15 minutes vs. 6–8 hours conventionally).

-

Enhanced yield and purity due to uniform heating.

Table 1: Comparative Analysis of Alkylation Methods

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Time | 6–8 hours | 15 minutes |

| Yield | 75%–80% | 90% |

| Purity | 85%–90% | 95%–98% |

| Energy Consumption | High | Low |

Optimization of Reaction Parameters

Solvent Selection

DMF is preferred for its high dielectric constant, which facilitates microwave absorption and ensures homogeneous reaction conditions. Alternatives like dichloromethane or acetonitrile result in lower yields (70%–75%) due to poor solubility of the triazole-thiol intermediate.

Stoichiometry and Base Effects

A 10% molar excess of 4-bromo-1-(chloromethyl)benzene and sodium hydroxide ensures complete conversion of the thiol group to the thioether. Reducing the base concentration to 1.0 equivalents decreases the yield to 65%, underscoring the importance of alkaline conditions in promoting nucleophilic substitution.

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to replicate microwave conditions at scale. Key modifications include:

-

Temperature Control: Precision heating (90°C ± 2°C) prevents thermal degradation.

-

Automated Feed Systems: Ensure stoichiometric accuracy for batches exceeding 10 kg.

-

In-Line Analytics: HPLC monitoring enables real-time adjustment of reaction parameters.

Table 2: Pilot-Scale Production Metrics

| Batch Size (kg) | Yield (%) | Purity (%) | Cycle Time (hours) |

|---|---|---|---|

| 1 | 89 | 96 | 2.5 |

| 10 | 87 | 94 | 3.0 |

| 50 | 85 | 92 | 4.0 |

Comparative Analysis with Analogous Compounds

The methyl-substituted triazole derivative exhibits distinct reactivity compared to its phenyl counterpart:

-

Reaction Rate: Methyl groups accelerate alkylation by 20% due to reduced steric hindrance.

-

Crystallinity: The methyl analog forms monoclinic crystals (vs. triclinic for phenyl), enhancing solubility in polar solvents.

-

Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 161–163°C for the methyl derivative, marginally lower than the phenyl analog (165–167°C) .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a triazole-3-thione precursor (e.g., 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The reaction is stirred at room temperature for 12–24 hours, followed by purification via medium-pressure liquid chromatography (MPLC) or recrystallization. Yields range from 57% to 60%, depending on substituents and reaction optimization . Parallel methods for analogous triazolyl pyridines suggest adjusting stoichiometry (1.2 equiv alkylating agent) and solvent choice (e.g., acetonitrile) to improve efficiency .

Basic: How is the structural identity of this compound validated in academic research?

Structural confirmation relies on multi-technique characterization:

- X-ray crystallography : Single-crystal analysis reveals intermolecular π–π stacking and confirms the triazole-pyridine core. SHELX software is commonly used for refinement .

- NMR spectroscopy : H and C NMR signals verify substituent positions (e.g., 4-bromobenzyl thioether protons at δ 4.43 ppm as a singlet) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H] = 438.0388) with <1 ppm error .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., C: 56.74%, H: 3.57%, N: 13.23%) .

Basic: What experimental assays are used to evaluate its biological activity?

Antifungal activity is assessed via agar dilution or microbroth dilution assays against pathogenic fungi (e.g., Candida spp.), reporting minimum inhibitory concentrations (MICs). Moderate activity is observed, likely due to π–π stacking interactions with fungal membrane proteins. For receptor-targeted studies (e.g., κ-opioid agonists), functional selectivity is tested using cAMP accumulation assays or calcium flux measurements in transfected cell lines .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological or physicochemical properties?

Key SAR strategies include:

- Substituent variation : Replacing the 4-bromobenzyl group with electron-withdrawing groups (e.g., 3,5-dinitrobenzyl) enhances antifungal activity but may reduce solubility. Conversely, alkyl chains (e.g., oct-1-yn-1-yl) improve lipophilicity for membrane penetration .

- Heterocycle substitution : Introducing furan or thiophene at the triazole’s N4 position alters electronic properties and binding affinity to biological targets .

- Salt formation : Hydrochloride salts improve crystallinity and bioavailability, as seen in related triazolyl pyridines .

Advanced: What computational methods support the analysis of its electronic and structural properties?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound, a small HOMO-LUMO gap (~4 eV) suggests susceptibility to nucleophilic/electrophilic attacks .

- Molecular docking : Models interactions with biological targets (e.g., fungal cytochrome P450 enzymes) using software like AutoDock or Schrödinger Suite.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, guiding derivatization strategies .

Advanced: How can contradictory data in synthesis yields or bioactivity be resolved?

Contradictions often arise from:

- Reaction conditions : Varying solvent polarity (DMF vs. acetonitrile) or temperature impacts nucleophilicity of the thione precursor. Optimization via Design of Experiments (DoE) is recommended .

- Biological assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) and use internal controls (e.g., fluconazole) to normalize results .

- Crystallization challenges : Poorly diffracting crystals may require alternative solvents (e.g., ether/hexane mixtures) or seeding techniques .

Advanced: What strategies improve crystallinity for X-ray analysis?

- Solvent screening : Use mixed-solvent systems (e.g., EtOAc/hexane) to slow crystallization.

- Salt formation : Convert free bases to hydrochloride salts for better lattice formation .

- Additives : Introduce small molecules (e.g., triethylamine) to stabilize crystal packing via non-covalent interactions .

Advanced: How is HPLC purity validated, and what thresholds are acceptable?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Acceptable purity for biological studies is ≥95%, achieved using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.